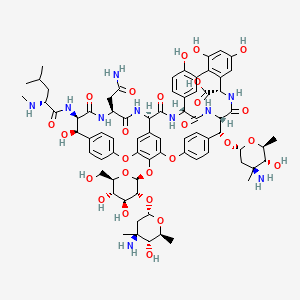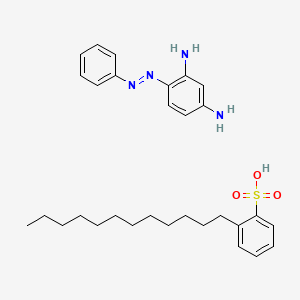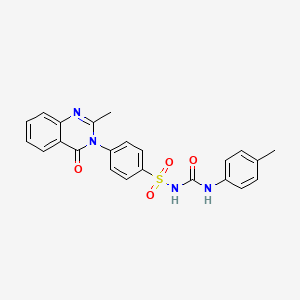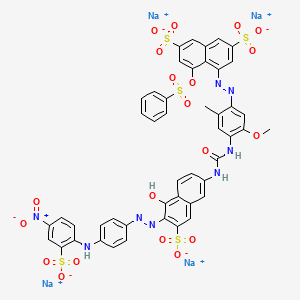
2,7-Naphthalenedisulfonic acid, 4-((4-((((5-hydroxy-6-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of 2,7-Naphthalenedisulfonic acid involves several synthetic routes. One common method includes the sulfonation of naphthalene derivatives under controlled conditions. The reaction typically involves the use of sulfuric acid or oleum as sulfonating agents. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in staining techniques for microscopic analysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to participate in various biochemical pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that facilitate catalytic reactions .
Comparison with Similar Compounds
2,7-Naphthalenedisulfonic acid can be compared with other similar compounds such as:
- 1,5-Naphthalenedisulfonic acid
- 4,4’-Diaminostilbene-2,2’-disulfonic acid
- Benzene-1,3-disulfonic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique arrangement of sulfonic acid groups in 2,7-Naphthalenedisulfonic acid imparts distinct chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
83006-44-4 |
|---|---|
Molecular Formula |
C47H32N8Na4O20S5 |
Molecular Weight |
1281.1 g/mol |
IUPAC Name |
tetrasodium;4-(benzenesulfonyloxy)-5-[[4-[[5-hydroxy-6-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C47H36N8O20S5.4Na/c1-25-16-38(40(74-2)24-37(25)52-53-39-22-33(76(60,61)62)18-27-19-34(77(63,64)65)23-41(44(27)39)75-80(72,73)32-6-4-3-5-7-32)50-47(57)49-30-12-14-35-26(17-30)20-43(79(69,70)71)45(46(35)56)54-51-29-10-8-28(9-11-29)48-36-15-13-31(55(58)59)21-42(36)78(66,67)68;;;;/h3-24,48,56H,1-2H3,(H2,49,50,57)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71);;;;/q;4*+1/p-4 |
InChI Key |
KUGNFDWMQCSPMT-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


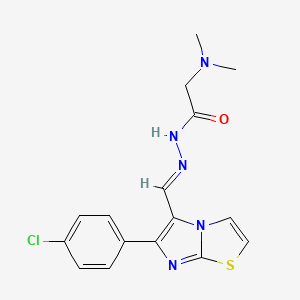
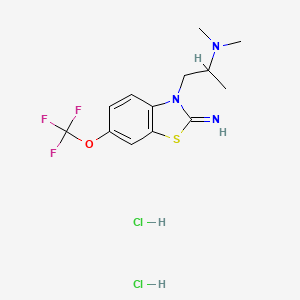
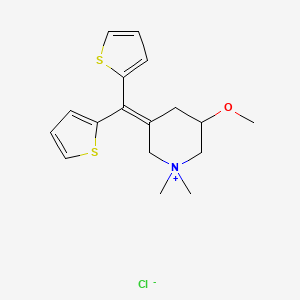
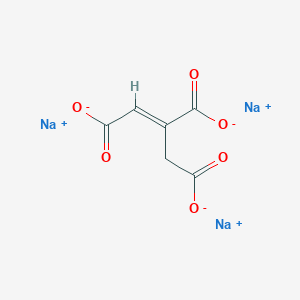
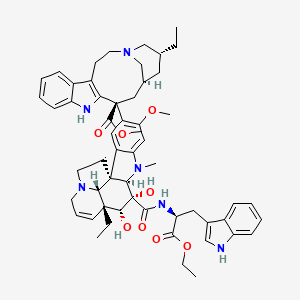
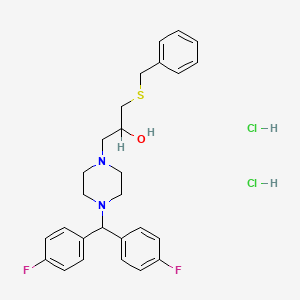
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
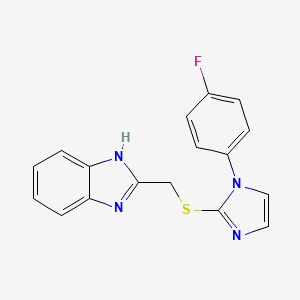
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
